molecular formula C12H23N3O B6506159 N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide CAS No. 1421483-21-7

N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide

Cat. No.: B6506159
CAS No.: 1421483-21-7
M. Wt: 225.33 g/mol
InChI Key: VBABQOBMKKUCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-9-methyl-6,9-diazaspiro[45]decane-6-carboxamide is a synthetic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two nitrogen atoms within a decane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 9-methyl-6,9-diazaspiro[4.5]decane with ethylamine under controlled conditions to introduce the ethyl group. The carboxamide group is then introduced through a subsequent reaction with a suitable carboxylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by the unique spirocyclic structure, which allows for specific binding and high affinity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-3-13-11(16)15-9-8-14(2)10-12(15)6-4-5-7-12/h3-10H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBABQOBMKKUCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC12CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.